N-(2-aminophenyl)-2-ethylhexanamide
Description
N-(2-aminophenyl)-2-ethylhexanamide (CAS: 666213-96-3) is an amide derivative with the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.33728 g/mol . Structurally, it features a 2-aminophenyl group attached to a branched ethylhexanamide chain.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8,15H2,1-2H3,(H,16,17) |
InChI Key |
PYLZUSVSUVYKBH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-ethyl-N-(2-ethylphenyl)hexanamide (CAS: 349120-47-4)
- Molecular Formula: C₁₆H₂₅NO
- Molecular Weight : 247.3758 g/mol
- Key Differences: Substituent: The phenyl group has an ethyl substituent instead of an amino group. Impact: The lack of an amino group reduces hydrogen-bonding capacity, likely decreasing solubility and target-binding affinity.
N-(2-aminoethyl)-2-ethylhexanamide
- Molecular Formula : C₁₀H₂₂N₂O
- Molecular Weight : 186.29448 g/mol
- Key Differences: Backbone: The amino group is on an ethyl chain rather than an aromatic ring. Impact: The aliphatic amino group may improve metabolic stability compared to aromatic amines, which are prone to oxidation. The shorter chain length could reduce steric hindrance, favoring interactions with enzymes or receptors .
2-ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide (CAS: 333441-95-5)
- Molecular Formula: Not explicitly stated, but structurally includes methoxy (-OCH₃) and nitro (-NO₂) groups.
- Key Differences: Substituents: Methoxy (electron-donating) and nitro (electron-withdrawing) groups replace the amino group. The methoxy group could enhance lipophilicity but reduce solubility in polar solvents .
N-[2-(diethylamino)ethyl]-2-phenylacetamide (CAS: 51816-17-2)
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight: Not explicitly stated, but similar to the target compound.
- Key Differences: Structure: Contains a diethylamino group on the ethyl chain and a phenylacetamide backbone. Impact: The tertiary amine (diethylamino) may improve blood-brain barrier penetration, while the phenylacetamide structure could mimic natural substrates in neurological pathways .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Properties
Research Findings and Implications
- Anti-Parasitic Activity: While direct data for this compound is lacking, analogs like N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (compound 8) demonstrate anti-Leishmania activity, highlighting the importance of aromatic amine substituents in targeting parasitic enzymes .
- Anti-Inflammatory Potential: Phenoxy acetamide derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) show significant anti-inflammatory and analgesic effects, suggesting that the ethylhexanamide chain in the target compound could similarly modulate cyclooxygenase (COX) pathways .
- Toxicity Considerations: Nitro-containing analogs (e.g., ranitidine nitroacetamide derivatives) may form reactive intermediates, whereas the amino group in the target compound could reduce such risks .
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